methyl 1-[2-(4-methoxyphenoxy)butanoyl]-4-piperidinecarboxylate
Overview
Description
Methyl 1-[2-(4-methoxyphenoxy)butanoyl]-4-piperidinecarboxylate, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and has been found to exhibit high affinity for cannabinoid receptors in the brain and peripheral tissues. In
Scientific Research Applications
Methyl 1-[2-(4-methoxyphenoxy)butanoyl]-4-piperidinecarboxylate has been used in various scientific research studies, particularly in the field of cannabinoid receptor pharmacology. This compound has been found to exhibit high affinity for both CB1 and CB2 receptors, making it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. This compound has also been used in studies investigating the effects of synthetic cannabinoids on gene expression, as well as in studies examining the role of cannabinoid receptors in pain perception and inflammation.
Mechanism of Action
The mechanism of action of methyl 1-[2-(4-methoxyphenoxy)butanoyl]-4-piperidinecarboxylate involves binding to cannabinoid receptors in the brain and peripheral tissues. This binding results in the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These signaling pathways ultimately lead to the modulation of various physiological and biochemical processes, including neurotransmitter release, inflammation, and pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. Activation of CB1 receptors in the brain can result in altered mood, cognition, and motor function, while activation of CB2 receptors in peripheral tissues can modulate inflammation and immune responses. This compound has also been found to induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer research.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 1-[2-(4-methoxyphenoxy)butanoyl]-4-piperidinecarboxylate in lab experiments is its high affinity for cannabinoid receptors, which allows for precise modulation of these receptors. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is its potential for off-target effects, particularly at high concentrations. Careful dose-response studies are necessary to ensure that the effects observed are specific to cannabinoid receptor activation.
Future Directions
There are several future directions for research on methyl 1-[2-(4-methoxyphenoxy)butanoyl]-4-piperidinecarboxylate. One area of interest is the development of more selective synthetic cannabinoids that target specific subtypes of cannabinoid receptors. Additionally, further studies are needed to explore the potential applications of this compound in cancer research and other areas of medicine. Finally, the long-term effects of synthetic cannabinoid use on human health and behavior should be carefully studied to ensure safe and responsible use of these compounds in scientific research.
properties
IUPAC Name |
methyl 1-[2-(4-methoxyphenoxy)butanoyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-4-16(24-15-7-5-14(22-2)6-8-15)17(20)19-11-9-13(10-12-19)18(21)23-3/h5-8,13,16H,4,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYUMAPYMYXJGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)OC)OC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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